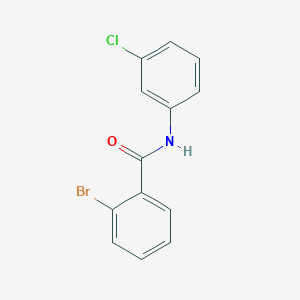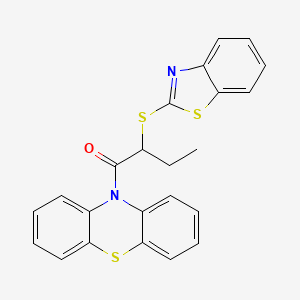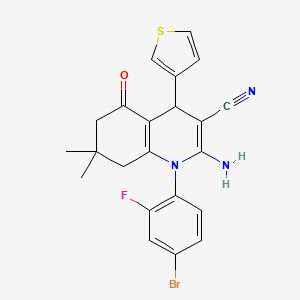![molecular formula C18H17ClN2OS2 B11525642 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione](/img/structure/B11525642.png)
4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-phenyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM typically involves the reaction of 4-chlorobenzaldehyde with 5,5-dimethyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme catalysis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentanone
- 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2OS2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(5,5-dimethyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide |
InChI |
InChI=1S/C18H17ClN2OS2/c1-18(2)16(20(22)12-13-8-10-14(19)11-9-13)21(17(23)24-18)15-6-4-3-5-7-15/h3-12,16H,1-2H3/b20-12- |
InChI Key |
VBMIAUUNDBYWOH-NDENLUEZSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)/[N+](=C/C3=CC=C(C=C3)Cl)/[O-])C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)[N+](=CC3=CC=C(C=C3)Cl)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Di-tert-butyl-4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}phenol](/img/structure/B11525572.png)
![1-benzofuran-2-yl({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B11525574.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11525577.png)
![5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525582.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11525599.png)
![Benzene-1,3-diyl bis[2-chloro-5-(diethylsulfamoyl)benzoate]](/img/structure/B11525604.png)
![ethyl 3'-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11525621.png)
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-1,3-dihydro-](/img/structure/B11525631.png)

![(2Z,5E)-5-(2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11525637.png)
![N-[(2Z,5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11525639.png)
